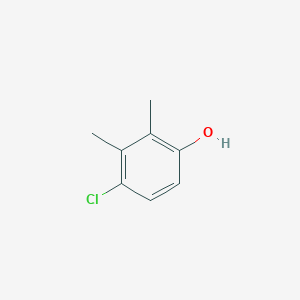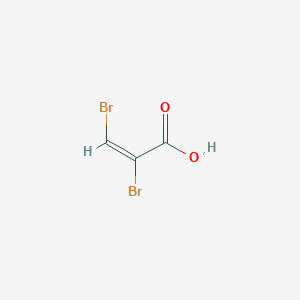
(E)-2,3-Dibromoacrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2,3-Dibromoacrylic acid, also known as DBAA, is a chemical compound that is commonly used in scientific research. It is a derivative of acrylic acid and is known for its ability to inhibit the activity of certain enzymes. In
作用机制
(E)-2,3-Dibromoacrylic acid works by binding to the active site of glutathione S-transferase, preventing it from carrying out its normal function. This inhibition leads to the accumulation of toxic compounds within cells, ultimately resulting in cell death. The exact mechanism by which this compound inhibits cancer cell growth is not yet fully understood, but it is thought to involve the disruption of cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of glutathione S-transferase and cancer cell growth, it has also been shown to induce apoptosis (cell death) in a variety of cell types. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using (E)-2,3-Dibromoacrylic acid in lab experiments is its specificity for glutathione S-transferase. This allows researchers to selectively inhibit this enzyme without affecting other cellular processes. However, this compound can be toxic at high concentrations, making it important to use appropriate safety precautions when working with this compound.
未来方向
There are a number of potential future directions for research on (E)-2,3-Dibromoacrylic acid. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the exploration of this compound's potential as a cancer treatment, either alone or in combination with other therapies. Additionally, further research is needed to fully understand the mechanism by which this compound induces apoptosis and to identify other cellular targets of this compound.
合成方法
(E)-2,3-Dibromoacrylic acid can be synthesized through the reaction of 2,3-dibromopropionic acid with sodium hydroxide. This reaction results in the formation of this compound and sodium bromide. The purity of the resulting this compound can be improved through recrystallization.
科学研究应用
(E)-2,3-Dibromoacrylic acid has been used in a variety of scientific research applications. One of its primary uses is as an inhibitor of the enzyme glutathione S-transferase. This enzyme is involved in the detoxification of certain chemicals in the body, and its inhibition can lead to increased toxicity and cell death. This compound has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment.
属性
CAS 编号 |
1578-72-9 |
|---|---|
分子式 |
C3H2Br2O2 |
分子量 |
229.85 g/mol |
IUPAC 名称 |
(E)-2,3-dibromoprop-2-enoic acid |
InChI |
InChI=1S/C3H2Br2O2/c4-1-2(5)3(6)7/h1H,(H,6,7)/b2-1+ |
InChI 键 |
AZAFGYLHYXBSMI-OWOJBTEDSA-N |
手性 SMILES |
C(=C(\C(=O)O)/Br)\Br |
SMILES |
C(=C(C(=O)O)Br)Br |
规范 SMILES |
C(=C(C(=O)O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



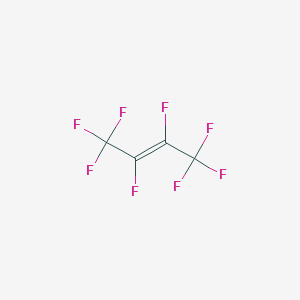
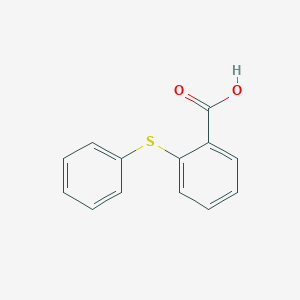


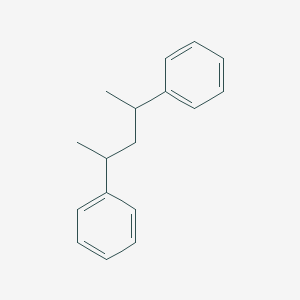
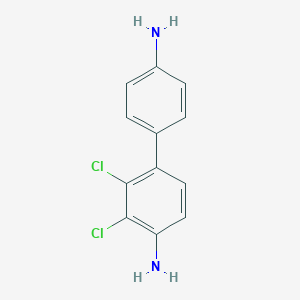
![2-Methylthieno[2,3-d]thiazole](/img/structure/B72171.png)

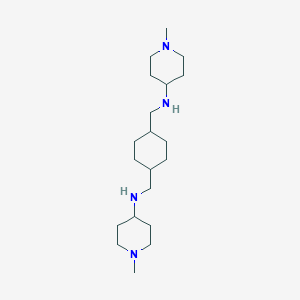
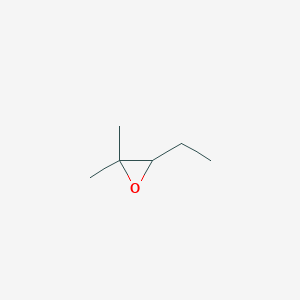
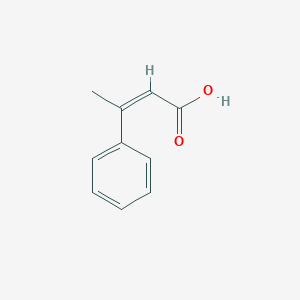
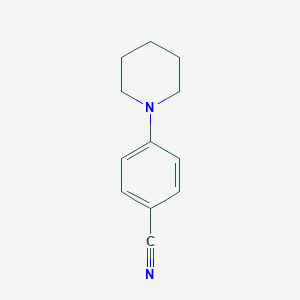
-](/img/structure/B72183.png)
